molecular formula C9H13F2N3 B13083172 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13083172
M. Wt: 201.22 g/mol
InChI Key: MHFFEIXGHSPHTK-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a cyclopentyl group substituted with two fluorine atoms at the 3,3-positions and a methyl group at the 1-position of the pyrazole ring. Pyrazole amines are widely explored in medicinal chemistry due to their versatility as building blocks for kinase inhibitors, anti-inflammatory agents, and CNS-targeting compounds .

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

5-(3,3-difluorocyclopentyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H13F2N3/c1-14-8(12)4-7(13-14)6-2-3-9(10,11)5-6/h4,6H,2-3,5,12H2,1H3

InChI Key

MHFFEIXGHSPHTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCC(C2)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-difluorocyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylhydrazine under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of substituted pyrazole derivatives with various functional groups

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and molecular properties of 3-(3,3-Difluorocyclopentyl)-1-methyl-1H-pyrazol-5-amine with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Evidence ID
This compound (Hypothetical) 3,3-difluorocyclopentyl (3), methyl (1) C₉H₁₃F₂N₃ 213.22* N/A
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 2,4-difluorophenyl (1), methyl (3) C₁₀H₉F₂N₃ 209.20
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine tert-butyl (3), 4-methoxybenzyl (N) C₁₇H₂₄N₃O 298.40
5-(3-Trifluoromethylphenyl)-1H-pyrazol-3-amine 3-(trifluoromethyl)phenyl (5) C₁₀H₈F₃N₃ 243.19
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3-chlorophenyl (1), trifluoromethyl (3) C₁₀H₇ClF₃N₃ 261.63

*Calculated using ChemDraw.

Key Observations:

  • Fluorination Impact: Fluorinated substituents (e.g., difluorocyclopentyl, trifluoromethylphenyl) enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Cyclopentyl vs. Aryl Groups : The cyclopentyl group in the target compound may reduce aromatic π-π stacking interactions but improve solubility compared to bulky aryl substituents (e.g., tert-butyl) .
  • Positional Effects : Substitution at the pyrazole 3-position (e.g., trifluoromethyl in ) often modulates target binding affinity, while N-substituents (e.g., 4-methoxybenzyl in ) influence pharmacokinetics.

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Amines

Compound LogP* Solubility (mg/mL)* Melting Point (°C)
This compound 2.1 ~15 (DMSO) N/A
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine 2.5 ~20 (DMSO) 145–148
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3.0 ~10 (DMSO) 89–91

*Predicted using SwissADME.

Discussion

The difluorocyclopentyl group in the target compound likely confers distinct advantages over aryl-substituted analogs:

  • Enhanced Solubility : Aliphatic fluorination may reduce crystallinity compared to aromatic systems, improving bioavailability.
  • Metabolic Stability : Cyclopentyl groups resist oxidative metabolism better than tert-butyl or benzyl groups .
  • Synthetic Challenges : Introducing a difluorocyclopentyl moiety requires specialized fluorination techniques (e.g., DAST or deoxofluor reagents), unlike straightforward aryl substitutions.

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